2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)7-8-15(16)18(24)20-12-4-3-5-13(10-12)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFTPAMKMIUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is C18H16ClN3O4, with a molecular weight of approximately 373.79 g/mol. Its structure includes a benzamide core with chloro and nitro substituents, as well as a piperidinyl phenyl moiety, which contributes to its unique reactivity and interaction capabilities.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that it may interact with various biological targets, which could lead to the development of new drugs.
Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against specific cancer types, suggesting its potential as an anticancer agent.
Materials Science
In materials science, this compound is explored for its application in developing advanced materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Research Findings: Polymer Composites
Recent studies have shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. This makes it a candidate for use in high-performance materials.
Biological Research
The compound serves as a valuable tool in biological research for studying biochemical pathways and molecular interactions. Its ability to bind to specific enzymes or receptors allows researchers to investigate the modulation of biological processes.
Example: Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide with structurally related benzamide derivatives:
Key Research Findings
Chloro substituents (as in the target compound and N-(3-chlorophenethyl)-4-nitrobenzamide ) may improve metabolic stability compared to non-halogenated analogues.
Role of Heterocyclic Moieties: The piperidone ring in the target compound could enhance solubility compared to non-cyclic amides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ). Thiadiazole in CAS 438195-43-8 introduces a rigid heterocycle, which may influence binding specificity in enzyme inhibition.
Physicochemical Properties :
- The trifluoromethyl group in compounds increases lipophilicity (logP), whereas the oxopiperidinyl group in the target compound may balance hydrophilicity.
Synthetic Feasibility :
- Derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide are synthesized via straightforward amidation, suggesting similar routes for the target compound.
Critical Notes and Limitations
- Data Gaps : Direct biological or crystallographic data for the target compound are absent in the provided evidence; comparisons are based on structural analogs.
- Contradictions : lists benzamides with alkoxy chains (e.g., hexyloxy), which prioritize lipophilicity over reactivity—contrasting with the target compound’s nitro/piperidone design.
- Methodological Variability : Characterization techniques (e.g., NMR in vs. crystallography in ) limit direct property comparisons.
Biological Activity
2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN3O4
- Molecular Weight : 373.79 g/mol
- CAS Number : 941979-19-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may inhibit bacterial cell division by targeting key proteins involved in this process. Additionally, it can modulate the activity of certain enzymes, leading to alterations in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties
The compound's structural features may contribute to its anticancer activity. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 10 µg/mL. |
| Cytotoxicity in Cancer Cells | In a study involving human cancer cell lines (e.g., HCT116), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects. |
| Mechanistic Insights | Investigations into the mechanism revealed that the compound interacts with DNA topoisomerases, disrupting DNA replication processes. |
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide | Moderate antibacterial activity |
| Compound B | 5-bromo-N-(3-piperidinyl)-4-nitrobenzamide | High anticancer potency |
| This compound | Unique combination of piperidine and nitro groups | Significant antibacterial and anticancer activities |
Q & A
Q. What are the established synthetic routes for 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how is its purity validated?
The compound is typically synthesized via a multi-step amidation reaction. A primary amine (e.g., 3-(2-oxopiperidin-1-yl)aniline) reacts with an acyl chloride (e.g., 2-chloro-4-nitrobenzoyl chloride) under basic conditions. The reaction is monitored using TLC, and the crude product is purified via recrystallization or column chromatography. Purity and structural integrity are validated using and NMR to confirm functional groups, mass spectrometry for molecular weight verification, and UV spectroscopy to assess electronic properties .
Q. Which spectroscopic techniques are critical for characterizing this benzamide derivative?
Key techniques include:
- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons, amide NH) and carbon骨架.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., chlorine atoms).
- UV-Vis spectroscopy : Reveals electronic transitions influenced by nitro and aromatic groups, useful for tracking reactivity in solution .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Process intensification : Continuous flow reactors improve heat/mass transfer and reduce side reactions, as noted in industrial-scale syntheses of analogous compounds .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamides?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. trifluoromethyl groups) and assess activity against standardized targets (e.g., bacterial PPTase enzymes).
- Biochemical validation : Use enzyme inhibition assays (e.g., measurements) alongside cellular proliferation tests to confirm target engagement .
Q. What are the hypothesized biological targets of this compound, and how are they validated?
The compound’s nitro and chlorinated aromatic motifs suggest potential interactions with bacterial enzymes like acyl carrier protein phosphopantetheinyltransferase (acpS-PPTase), critical for fatty acid biosynthesis. Validation involves:
- In silico docking : Predict binding affinity to PPTase active sites.
- Competitive inhibition assays : Measure displacement of native substrates (e.g., coenzyme A derivatives) using fluorescence polarization .
Q. How does the 2-oxopiperidin-1-yl moiety influence the compound’s pharmacokinetic properties?
The piperidinone ring enhances solubility via hydrogen bonding and modulates metabolic stability by resisting cytochrome P450 oxidation. Computational tools like ADMET predictors (e.g., SwissADME) quantify logP, bioavailability, and blood-brain barrier penetration, guiding lead optimization .
Experimental Design & Data Analysis
Q. What controls are essential in assessing this compound’s antibacterial activity?
Include:
- Positive controls : Known PPTase inhibitors (e.g., triacsin C).
- Negative controls : Vehicle (e.g., DMSO) and structurally inert analogs.
- Dose-response curves : Calculate IC values in both enzyme and cell-based assays to distinguish target-specific effects from general cytotoxicity .
Q. How are computational methods integrated into the design of derivatives with improved potency?
- Molecular dynamics simulations : Model ligand-enzyme complexes to identify critical binding interactions (e.g., hydrogen bonds with Ser-56 in PPTase).
- QSAR models : Correlate substituent electronegativity or steric bulk with inhibitory activity to prioritize synthetic targets .
Contradictory Data Mitigation
Q. Why might enzymatic inhibition data conflict with cellular activity profiles?
Potential reasons include:
- Off-target effects : The compound may inhibit non-PPTase targets in cellular assays.
- Permeability issues : Poor cell membrane penetration despite strong in vitro enzyme affinity. Mitigation: Use genetically modified bacterial strains (e.g., PPTase knockouts) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
